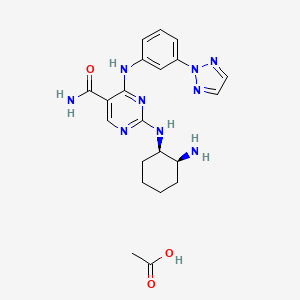

PD-1-IN-17 free base

Descripción general

Descripción

PD-1-IN-17 free base is an inhibitor of programmed cell death-1 (PD-1), a protein that plays a crucial role in downregulating the immune system and promoting self-tolerance . It was first reported in patent WO2015033301A1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of PD-1-IN-17 free base are not explicitly detailed in the search results. For more detailed information, databases like ChemSpider can be referred to.

Aplicaciones Científicas De Investigación

Cancer Treatment

PD-1 and its receptor, PD-L1, are essential immune checkpoint proteins that adversely control the equilibrium and function of T-cell immunological activity . Therapeutic antibodies targeting the PD-1/PD-L1 pathway have been widely applied to cancer treatment in clinical practice and have shown great potential . These antibodies have been extensively applied to cases of melanoma, lung cancer, lymphoma, liver cancer, colorectal cancer, urothelial cancer, squamous cell carcinoma of the head and neck, cervical cancer, kidney cancer, stomach cancer, and breast cancer .

Combination Therapy

Combination therapy with other standard treatments, such as chemotherapy, radiotherapy, targeted therapy, anti-angiogenic therapy, other immunotherapies, and even diet control, has been proposed to solve the limitations of anti-PD-1/PD-L1 treatment . This approach aims to improve the response rate and survival time of cancer patients .

PD-L1 Regulation

Downregulation of PD-L1 expression in the tumor microenvironment (TME) via pharmacological or gene regulation methods improves the efficacy of anti-PD-1/PD-L1 treatment . Surprisingly, recent preclinical studies have shown that upregulation of PD-L1 in the TME also improves the response and efficacy of immune checkpoint blockade .

Immune System Modulation

The PD-1/PD-L1 pathway inhibits the anticancer effect of T cells in the TME, which in turn regulates the expression levels of PD-1 and PD-L1 through multiple mechanisms . This modulation is crucial for maintaining the balance of the immune system.

Transmembrane Domain Interactions

PD-1 and its ligands form dimers as a consequence of transmembrane domain interactions . The propensity for dimerization correlates with the ability of PD-1 to inhibit immune responses, anti-tumor immunity, cytotoxic T cell function, and autoimmune tissue destruction .

Autoimmune Disease Treatment

Given the role of PD-1 in modulating the immune system, agonists of the receptor may have a role in treating autoimmune diseases . By enhancing the inhibitory effect of PD-1 on T cells, it may be possible to reduce the overactive immune response seen in autoimmune conditions .

Mecanismo De Acción

Target of Action

PD-1-IN-17, also known as PD1-IN-1 or PD-1-IN-17 free base, is an inhibitor of the programmed cell death-1 (PD-1) receptor . PD-1 is a common immunosuppressive member on the surface of T cells and plays an imperative part in downregulating the immune system and advancing self-tolerance .

Mode of Action

PD-1-IN-17 interacts with its target, PD-1, and inhibits its function. Normally, PD-1 binds to its ligand, programmed cell death ligand 1 (PD-L1), which is overexpressed on the surface of malignant tumor cells. This binding inhibits the proliferation of PD-1-positive cells and participates in the immune evasion of tumors, leading to treatment failure . By inhibiting PD-1, PD-1-IN-17 prevents this interaction, thereby enhancing the immune response against tumor cells .

Biochemical Pathways

The PD-1/PD-L1 pathway is a key player in the immune response. When PD-1 on immune cells interacts with PD-L1 on tumor cells, it sends inhibitory signals to T cells, suppressing their ability to mount an effective immune response against the tumor . By inhibiting PD-1, PD-1-IN-17 disrupts this interaction, thereby enhancing the immune response against tumor cells .

Pharmacokinetics

The pharmacokinetics of immune checkpoint inhibitors, including those targeting pd-1, are subject to target-mediated drug disposition and time-varying drug clearance

Direcciones Futuras

The future directions of research into PD-1-IN-17 free base and similar compounds involve understanding the mechanisms of resistance to PD-1/PD-L1 inhibitors and developing strategies to overcome this resistance . Additionally, the development of combination therapies that include PD-1/PD-L1 inhibitors is a promising area of research .

Propiedades

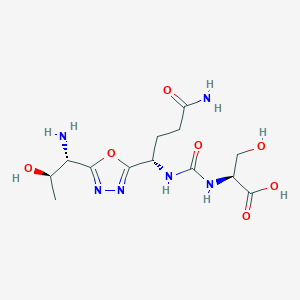

IUPAC Name |

(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)/t5-,6+,7+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNQPYBWRIETFQ-XKBZYTNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PD-1-IN-17 free base | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

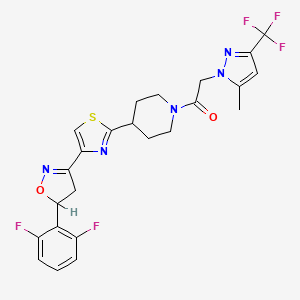

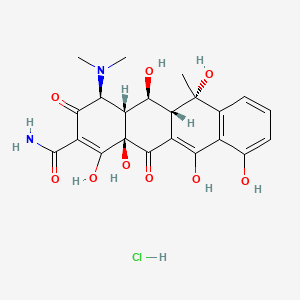

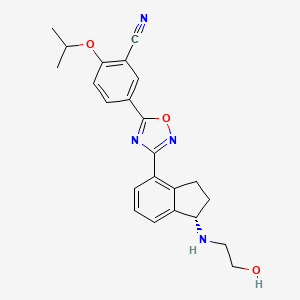

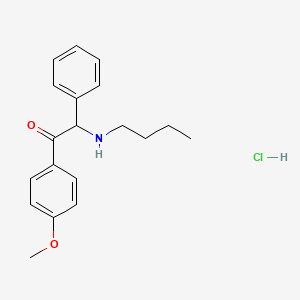

Feasible Synthetic Routes

Q & A

Q1: What are the downstream effects of PD-1/PD-L1 inhibition on T cell function?

A1: Inhibiting the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) prevents the suppression of T cell activity. This blockade allows for increased activation and proliferation of T cells, enhancing the immune system's ability to target and destroy cancer cells [].

Q2: How does the tumor microenvironment influence the effectiveness of PD-1/PD-L1 inhibitors?

A2: The tumor microenvironment plays a critical role in the effectiveness of PD-1/PD-L1 inhibitors []. Factors such as the presence of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) [], regulatory T cells (Tregs) [], and the expression of other immune checkpoint molecules [] can influence treatment response.

Q3: Can you elaborate on the role of MDSCs in resistance to anti-PD-1 therapy and how targeting them might enhance treatment outcomes?

A3: MDSCs are immunosuppressive cells that accumulate in the tumor microenvironment and contribute to resistance to anti-PD-1 therapy []. Preclinical studies have shown that targeting MDSCs, such as with the novel fusion protein TFF2-MSA, can enhance the therapeutic effects of anti-PD-1 therapy in colorectal cancer models []. This suggests that combining MDSC-targeting agents with anti-PD-1 therapy could be a promising strategy to overcome resistance and improve treatment outcomes.

Q4: Are there any biomarkers that can predict the efficacy of PD-1/PD-L1 inhibitors in cancer treatment?

A4: While PD-L1 expression on tumor cells is often used as a biomarker, its predictive value can vary []. Research is ongoing to identify more reliable biomarkers, including the composition of the tumor immune infiltrate, mutational burden, and the expression of other immune checkpoint molecules [, , ]. For example, a nomogram-based immunoprofile incorporating CD8+ T cells, CD33+ MDSCs, and TNM stage showed promise in predicting overall survival in colorectal cancer patients [].

Q5: What is the significance of CD8+ T cells and CD33+ MDSCs in the tumor microenvironment and their potential as prognostic biomarkers?

A5: CD8+ T cells are cytotoxic lymphocytes that play a crucial role in anti-tumor immunity, while CD33+ MDSCs are immunosuppressive cells that can hinder anti-tumor responses []. Studies have shown that a high ratio of CD8+ T cells to CD33+ MDSCs is associated with better prognosis in certain cancers []. Therefore, these cell populations and their balance within the tumor microenvironment hold potential as prognostic biomarkers and could guide treatment decisions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)